molecular formula C15H24 B1297816 beta-Sesquiphellandrene CAS No. 20307-83-9

beta-Sesquiphellandrene

Cat. No.: B1297816
CAS No.: 20307-83-9
M. Wt: 204.35 g/mol
InChI Key: PHWISBHSBNDZDX-LSDHHAIUSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Beta-Sesquiphellandrene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. One notable enzyme is this compound synthase, which catalyzes the formation of this compound from farnesyl diphosphate . Additionally, this compound has been shown to interact with cytochrome c, leading to the activation of caspases and the induction of apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways involved in cell survival and death.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects the expression of genes related to cell survival, including Bcl-2 and survivin . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein of the SFTS virus, inhibiting their activity and preventing viral replication . In cancer cells, this compound induces cytochrome c release, leading to caspase activation and subsequent apoptosis . Additionally, it downregulates the expression of cell survival proteins, thereby promoting cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that this compound can maintain its anticancer activity over extended periods, with sustained induction of apoptosis and inhibition of cell proliferation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme is this compound synthase, which catalyzes its formation from farnesyl diphosphate . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inducing cytochrome c release . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by activating the intrinsic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Sesquiphellandrene can be synthesized through various methods, including the use of sesquiterpene synthases. These enzymes catalyze the conversion of farnesyl pyrophosphate to sesquiterpenes . The synthetic route typically involves the use of chiral building blocks and asymmetric synthesis to achieve the desired stereochemistry .

Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources such as ginger and turmeric. The extraction process includes steam distillation or solvent extraction, followed by purification techniques like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: : Beta-Sesquiphellandrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, acids

Major Products

    Oxidation: Epoxides, alcohols

    Reduction: Alkanes, alcohols

    Substitution: Halogenated compounds, substituted cyclohexenes

Comparison with Similar Compounds

Beta-Sesquiphellandrene is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent anticancer and antiviral activities, making it a valuable compound for further research and development.

Properties

CAS No.

20307-83-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

PHWISBHSBNDZDX-LSDHHAIUSA-N

SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1

Canonical SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

boiling_point

270.00 to 272.00 °C. @ 760.00 mm Hg

Key on ui other cas no.

20307-83-9

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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